Cas no 96193-26-9 ((8aR)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione)

(8aR)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione structure
96193-26-9 structure
Product Name:(8aR)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
CAS-Nr.:96193-26-9
MF:C7H10N2O2
MW:154.166501522064
MDL:MFCD14636653
CID:800127
PubChem ID:854022
Update Time:2024-10-25

(8aR)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione Chemische und physikalische Eigenschaften

Namen und Kennungen

    • (R)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
    • (8aR)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
    • (8AR)-HEXAHYDROPYRROLO[1,2-A]PYRAZINE-1,4-DIONE
    • Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro-, (8aR)-
    • Cyclo-D-prolylglycine
    • (8aR)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione (ACI)
    • Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-, (R)- (ZCI)
    • D
    • CHEMBL3792710
    • AS-68534
    • EN300-7413944
    • SCHEMBL4243772
    • Z1255467122
    • MFCD14636653
    • 96193-26-9
    • OWOHLURDBZHNGG-RXMQYKEDSA-N
    • CS-0046916
    • (8aR)perhydropyrrolo[1,2-alpha]pyrazine-1,4-dione
    • AKOS022171461
    • Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-, (R)-
    • P11747
    • (8aR)-octahydropyrrolo[1,2-a]pyrazine-1,4-dione
    • (8aR)-octahydropyrrolo[1,2-a]piperazine-1,4-dione
    • MDL: MFCD14636653
    • Inchi: 1S/C7H10N2O2/c10-6-4-8-7(11)5-2-1-3-9(5)6/h5H,1-4H2,(H,8,11)/t5-/m1/s1
    • InChI-Schlüssel: OWOHLURDBZHNGG-RXMQYKEDSA-N
    • Lächelt: O=C1NCC(=O)N2CCC[C@H]12

Berechnete Eigenschaften

  • Genaue Masse: 154.074227566g/mol
  • Monoisotopenmasse: 154.074227566g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 4
  • Schwere Atomanzahl: 11
  • Anzahl drehbarer Bindungen: 0
  • Komplexität: 215
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 1
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.6
  • Topologische Polaroberfläche: 49.4Ų

Experimentelle Eigenschaften

  • Dichte: 1.32
  • Schmelzpunkt: 205-208 ºC

(8aR)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Chemenu
CM168833-5g
(R)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
96193-26-9 95%
5g
$617 2021-08-05
Alichem
A099001149-5g
(R)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
96193-26-9 95%
5g
$719.40 2023-08-31
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FD00416-25g
(8aR)-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
96193-26-9 95%
25g
$1180 2023-09-07
abcr
AB510846-1 g
(R)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione; .
96193-26-9
1g
€351.40 2023-06-14
abcr
AB510846-5 g
(R)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
96193-26-9
5g
€1,002.10 2023-03-07
Chemenu
CM168833-1g
(R)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
96193-26-9 95%
1g
$310 2024-07-18
eNovation Chemicals LLC
D767898-10g
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-, (R)-
96193-26-9 95%
10g
$1115 2024-06-06
eNovation Chemicals LLC
Y1103832-5g
(R)-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
96193-26-9 95%
5g
$750 2024-07-24
eNovation Chemicals LLC
D767898-250mg
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-, (R)-
96193-26-9 95%
250mg
$155 2024-06-06
eNovation Chemicals LLC
D767898-1g
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-, (R)-
96193-26-9 95%
1g
$230 2024-06-06

(8aR)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Solvents: Formic acid ;  2 h, rt
1.2 Solvents: (±)-2-Butanol ,  Toluene ;  2.5 h, reflux
Referenz
Synthesis and pharmacological activity of analogs of the endogenous neuropeptide cycloprolylglycine
Kolyasnikova, K. N.; Vichuzhanin, M. V.; Konstantinopol'skii, M. A.; Trofimov, S. S.; Gudasheva, T. A., Pharmaceutical Chemistry Journal, 2012, 46(2), 96-102

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Ammonia
Referenz
Azacyclohexanes. XXVII. Synthesis and antiangina activity of nonachlazine stereoisomers
Nazarova, L. S.; Rozonov, Yu. B.; Likhosherstov, A. M.; Morozova, T. V.; Skoldinov, A. P.; et al, Khimiko-Farmatsevticheskii Zhurnal, 1984, 18(12), 1445-8

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Chlorobenzene ;  rt → 0 °C
1.2 Reagents: Chlorodiphenylphosphine ;  0 °C; 0 °C → rt; 15 min, rt
1.3 Solvents: Chlorobenzene ;  rt; 1 h, rt; rt → 130 °C; 14 h, 130 °C
Referenz
Direct Acyl Substitution of Carboxylic Acids: A Chemoselective O- to N-Acyl Migration in the Traceless Staudinger Ligation
Kosal, Andrew D.; Wilson, Erin E.; Ashfeld, Brandon L., Chemistry - A European Journal, 2012, 18(45), 14444-14453

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Trifluoroacetic acid ;  2 h, rt
1.2 Reagents: Triethylamine Solvents: Methanol ;  6 h, reflux
Referenz
Design, synthesis, and structure-activity relationship study of bicyclic piperazine analogs of indole-3-carboxamides as novel cannabinoid CB1 receptor agonists
Moir, Elizabeth M.; Yoshiizumi, Kazuya; Cairns, Jim; Cowley, Phillip; Ferguson, Morag; et al, Bioorganic & Medicinal Chemistry Letters, 2010, 20(24), 7327-7330

Herstellungsverfahren 5

Reaktionsbedingungen
Referenz
Aralkyl diazabicycloalkane derivatives for CNS disorders
, World Intellectual Property Organization, , ,

Herstellungsverfahren 6

Reaktionsbedingungen
Referenz
Synthesis and evaluation of conformationally restricted N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamines at σ receptors. 2. Piperazines, bicyclic amines, bridged bicyclic amines, and miscellaneous compounds
de Costa, Brian R.; He, Xiaoshu; Linders, Joannes T. M.; Dominguez, Celia; Gu, Zi Qiang; et al, Journal of Medicinal Chemistry, 1993, 36(16), 2311-20

(8aR)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione Raw materials

(8aR)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione Preparation Products

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